molecular formula C13H13BrN2O B14898046 4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B14898046
M. Wt: 293.16 g/mol
InChI Key: QAYFGEUHCSQERT-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C13H13BrN2O It is a derivative of aniline, featuring a bromine atom at the 4-position, a methoxy group at the 3-position, and a pyridin-3-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline typically involves multiple steps. One common method starts with the bromination of 3-methoxyaniline to yield 4-bromo-3-methoxyaniline. This intermediate is then subjected to a nucleophilic substitution reaction with pyridin-3-ylmethylamine under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom allows for further functionalization, while the methoxy group and pyridin-3-ylmethyl moiety contribute to its biological activity and binding properties .

Biological Activity

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to an aniline structure, along with a pyridine moiety. This unique combination influences its biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy and bromine groups enhance the compound's lipophilicity, facilitating its passage through cell membranes. The pyridin-3-ylmethyl group likely engages with enzyme active sites or receptor binding sites, modulating their activity and influencing various biochemical pathways.

Antibacterial Activity

Research has indicated that derivatives of similar compounds exhibit significant antibacterial properties. For instance, compounds with bromine substitutions have shown enhanced activity against multi-drug resistant strains of bacteria such as XDR-Salmonella Typhi .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundXDR-S. Typhi16 µg/mL
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamideE. coli32 µg/mL
4-Bromo-3-chloroanilineS. aureus8 µg/mL

Antifungal Activity

Additionally, compounds with similar structures have been evaluated for antifungal properties. The presence of halogenated groups has been linked to increased antifungal activity against various pathogenic fungi .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several aniline derivatives, including those with bromine and methoxy substitutions. Results demonstrated that these modifications significantly enhanced the compounds' effectiveness against both Gram-positive and Gram-negative bacteria .
  • Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound acts as a reversible inhibitor, impacting enzyme kinetics in a dose-dependent manner.

Safety and Toxicology

Preliminary toxicological assessments indicate that related compounds exhibit low toxicity profiles at therapeutic doses. For instance, no acute toxicity was observed in animal models at concentrations up to 2000 mg/kg . Such findings are crucial for considering the compound's potential for further development.

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

4-bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C13H13BrN2O/c1-17-13-7-11(4-5-12(13)14)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3

InChI Key

QAYFGEUHCSQERT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NCC2=CN=CC=C2)Br

Origin of Product

United States

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